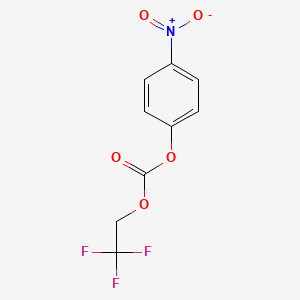

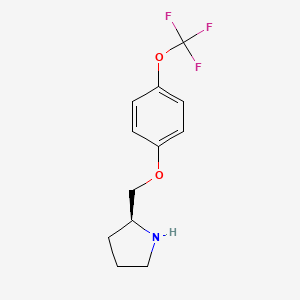

Carbonic acid 4-nitrophenyl ester 2,2,2-trifluoroethyl ester

Descripción general

Descripción

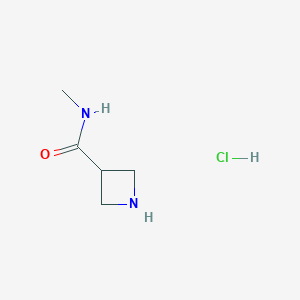

“Carbonic acid 4-nitrophenyl ester 2,2,2-trifluoroethyl ester” is a type of carbonate ester . Carbonate esters are organic compounds that are esters of carbonic acid . This functional group consists of a carbonyl group flanked by two alkoxy groups . The general structure of these carbonates is R−O−C(=O)−O−R’ .

Synthesis Analysis

Carbonate esters are not prepared from inorganic carbonate salts . Two main routes to carbonate esters are practiced: the reaction of an alcohol (or phenol) with phosgene (phosgenation), and the reaction of an alcohol with carbon monoxide and an oxidizer (oxidative carbonylation) . Other carbonate esters may subsequently be prepared by transesterification .Molecular Structure Analysis

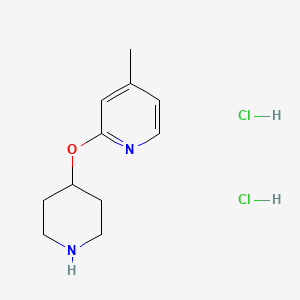

The molecular formula of “Carbonic acid 4-nitrophenyl ester 2,2,2-trifluoroethyl ester” is C9H6F3NO5 . Carbonate esters have planar OC(OC)2 cores, which confers rigidity . The unique O=C bond is short, while the C-O bonds are more ether-like .Chemical Reactions Analysis

Carbonate esters are related to esters and ethers . They can be divided into three structural classes: acyclic, cyclic, and polymeric . The carbonate groups can be linked by a 2- or 3-carbon bridge, forming cyclic compounds . Instead of terminal alkyl or aryl groups, two carbonate groups can be linked by an aliphatic or aromatic bifunctional group .Physical And Chemical Properties Analysis

The physical and chemical properties of “Carbonic acid 4-nitrophenyl ester 2,2,2-trifluoroethyl ester” include its molecular weight, which is 265.14 . More detailed information like melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Carbonic Anhydrases as Sulfatases

Carbonic anhydrases (CA) exhibit catalytic activity on activated ester hydrolysis, in addition to hydrating CO2 to bicarbonate. They demonstrate phosphatase activity with substrates like 4-nitrophenyl phosphate but not sulfatase with corresponding sulfates. Remarkably, CA is shown to catalyze the synthesis of cyclic diols from sulfate esters. The inhibitory properties of these esters have been investigated on various human carbonic anhydrase isoforms (Çavdar et al., 2012).

Esterase Activities of Human Carbonic Anhydrases

Human carbonic anhydrases B and C act as esterases on o- and p-nitrophenyl acetates. The activity varies depending on the enzyme and the substrate, and the pH-activity curves are sigmoid, indicating a small esterase activity below pH 6, which rises significantly around pH 9. The kinetic constants measured under steady state conditions showed no evidence of an initial "burst" of nitrophenol release, suggesting the absence of an acyl intermediate (Verpoorte et al., 1967).

Graphitic Carbon Nitride in Polymer Solar Cells

Graphitic carbon nitride (g‐C3N4) is commonly used as a photocatalyst in visible‐light photocatalytic water‐splitting. Its application in polymer solar cells by doping g‐C3N4 quantum dots in the active layer has led to a dramatic efficiency enhancement. The enhancement is attributed to increased short-circuit current and improved charge transport properties (Chen et al., 2016).

Substrate Specificity of α-Carbonic Anhydrases

α-Carbonic anhydrases show esterase/phosphatase activity with substrates like 4-nitrophenyl acetate and paraoxon, while β-, γ-, and ζ-classes lack such activity. The substrate specificity varies across human/murine α-CA isoforms, with paraoxon being a better substrate for several isoforms (Innocenti & Supuran, 2010).

Capillary Electrophoresis for Acidity Constants

Research on the structure–activity relationships of molecules with acidic carbon atoms has led to the determination of their acidity constants by capillary electrophoresis (CE). The studied molecules, including nitroacetic acid ethyl ester, were analyzed in CE mode, providing acidity constants in agreement with literature data (Mofaddel et al., 2004).

Surface Modification with Nitrophenyl Groups

A method for grafting 4-nitrophenyl groups on carbon or metallic surfaces without electrochemical induction was described. The spontaneous formation of a multilayer coating was observed regardless of the substrate used, which has implications for various surface modification applications (Adenier et al., 2005).

Voltammetric and XPS Fingerprinting of Carbon Nanotubes

The use of 4-Nitrophenol and 4-nitrobenzyl alcohol as labels for carboxylic acid groups on the surface of carbon nanotubes was investigated. This method helps in estimating the number of carboxyl groups on the surface and determining the relative percentages of the O1s spectral peak corresponding to carboxyl and quinonyl groups (Masheter et al., 2007).

Fischer Esterification for Functionalization of MWCNT

Multiwalled carbon nanotubes (MWCNTs) were functionalized using the Fischer Esterification method. This led to the successful attachment of various functional groups, offering greater versatility for MWCNTs in different application fields such as biology, nanocomposites, and water treatment (Abuilaiwi et al., 2010).

Carbonic Anhydrase and Esterase Activity Modification

Mutations in human carbonic anhydrase II affected the rates of hydrolysis of nitrophenyl esters and the specificity of the esterase activity. The study provided insights into the enzyme's active site and its interactions with substrates (Elleby et al., 1999).

Direcciones Futuras

One potential future direction for “Carbonic acid 4-nitrophenyl ester 2,2,2-trifluoroethyl ester” could be in the field of battery technology . Battery-grade methyl (2,2,2-trifluoroethyl) carbonate is an effective additive for improving the performance and stability of lithium-ion batteries . Its outstanding thermal and electrochemical stability makes it a reliable option for high-temperature and high-voltage battery applications .

Propiedades

IUPAC Name |

(4-nitrophenyl) 2,2,2-trifluoroethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO5/c10-9(11,12)5-17-8(14)18-7-3-1-6(2-4-7)13(15)16/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJJFFADYSFMGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbonic acid 4-nitrophenyl ester 2,2,2-trifluoroethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Bromophenyl)-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid (2,2,2-trifluoro-ethyl)-amide](/img/structure/B1473685.png)